molecular formula C6H10O3 B106944 tetrahydro-2H-pyran-3-carboxylic acid CAS No. 873397-34-3

tetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B106944
CAS No.: 873397-34-3
M. Wt: 130.14 g/mol
InChI Key: YEWPVCUHKJABMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2H-pyran-3-carboxylic acid is an organic compound with the molecular formula C6H10O3. It is a heterocyclic compound featuring a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydro-2H-pyran-3-carboxylic acid can be synthesized through several methods. One common route involves the hydrogenation of 2H-pyran in the presence of a catalyst such as Raney nickel .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include lactones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Tetrahydro-2H-pyran-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-2H-pyran-3-carboxylic acid is unique due to its specific ring structure and functional group placement, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

oxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWPVCUHKJABMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587974, DTXSID30901495
Record name Oxane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873397-34-3
Record name Oxane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetrahydro-2H-pyran-3-carboxylic acid
Reactant of Route 2
tetrahydro-2H-pyran-3-carboxylic acid
Reactant of Route 3
tetrahydro-2H-pyran-3-carboxylic acid
Reactant of Route 4
tetrahydro-2H-pyran-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
tetrahydro-2H-pyran-3-carboxylic acid
Reactant of Route 6
tetrahydro-2H-pyran-3-carboxylic acid
Customer
Q & A

Q1: Can you describe the base-catalyzed reactions that ezetimibe, a derivative of tetrahydro-2H-pyran-3-carboxylic acid, undergoes?

A1: Ezetimibe, a molecule containing the this compound moiety, undergoes both rearrangement and hydrolysis reactions in the presence of a base []. The specific reaction pathway and the products formed depend heavily on the pH of the solution.

  • At pH below 12.5: Ezetimibe primarily undergoes rearrangement to form (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide [].
  • At pH above 12.5: A mixture of the rearrangement product and 5-(4-fluorophenyl)-5-hydroxy-2-[(4-fluorophenylamino)-(4-hydroxyphenyl)methyl]-pentanoic acid is observed, indicating hydrolysis of the β-lactam ring []. Further hydrolysis can lead to the formation of (2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxylic acid [].

Q2: How is the this compound scaffold incorporated into peptide synthesis?

A2: The "azirine/oxazolone method" provides a solid-phase approach for introducing sterically hindered α,α-disubstituted α-amino acids, including 3-amino-3,4,5,6-tetrahydro-2H-pyran-3-carboxylic acid, into peptide chains []. This method utilizes 2H-azirin-3-amines as building blocks, allowing for the incorporation of the desired amino acid without requiring additional reagents []. This enables the synthesis of peptides containing the this compound moiety from the N- to the C-terminus [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.